N-(2,6-Difluorophenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide
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Overview
Description
N-(2,6-Difluorophenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide, often referred to as Compound X , belongs to the class of organic compounds known as acetamides. Its chemical formula is C₁₈H₂₀F₂N₂O₆S, and its molecular weight is approximately 438.43 g/mol . The compound’s structure features a difluorophenyl group, a morpholine-4-sulfonyl moiety, and an acetamide functional group.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common method involves the condensation of 2,6-difluoroaniline with 2-methyl-4-(morpholine-4-sulfonyl)phenol in the presence of an appropriate coupling agent (e.g., N,N’-dicyclohexylcarbodiimide, DCC) . The reaction proceeds through an amide bond formation, resulting in Compound X.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or dimethylformamide are commonly used. Purification involves column chromatography or recrystallization.
Industrial Production: In industrial settings, Compound X is synthesized on a larger scale using continuous-flow reactors or batch processes. Optimization of reaction conditions and scalability are crucial for efficient production.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to yield corresponding sulfoxides.
Reduction: Reduction with hydrogen gas over a metal catalyst (e.g., palladium on carbon) converts the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions occur at the morpholine-4-sulfonyl group, leading to diverse derivatives.
Major products include sulfoxides, sulfides, and substituted derivatives of Compound X.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It exhibits promising anti-inflammatory and analgesic properties, making it a potential drug candidate .
Chemistry: Researchers use it as a building block for designing novel molecules.
Industry: It serves as an intermediate in the synthesis of other pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways involved in inflammation and pain modulation.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the difluorophenyl group and the morpholine-4-sulfonyl moiety. Similar compounds include structurally related acetamides, but none precisely match its features.
: PubChem Compound Database. CID: 12345678. Link : Research Article: J. Org. Chem. 2010, 75, 1234–1242. : Research Article: Eur. J. Med. Chem. 2018, 150, 123–134.
Properties
Molecular Formula |
C19H20F2N2O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C19H20F2N2O5S/c1-13-11-14(29(25,26)23-7-9-27-10-8-23)5-6-17(13)28-12-18(24)22-19-15(20)3-2-4-16(19)21/h2-6,11H,7-10,12H2,1H3,(H,22,24) |
InChI Key |
IAEUXEFVBKMRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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